molecular formula C13H14N2O2 B035288 Batoprazine CAS No. 105685-11-8

Batoprazine

Cat. No.: B035288
CAS No.: 105685-11-8
M. Wt: 230.26 g/mol
InChI Key: MTYYDFXUUJQQRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Batoprazine involves the reaction of 8-hydroxycoumarin with piperazine. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Batoprazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Batoprazine has several scientific research applications:

Mechanism of Action

Batoprazine exerts its effects primarily through agonism at the 5-HT1A and 5-HT1B receptors. These receptors are involved in the modulation of serotonin levels in the brain, which in turn affects mood and behavior. By activating these receptors, this compound can reduce aggression and promote a calming effect .

Comparison with Similar Compounds

Biological Activity

Batoprazine, a compound belonging to the class of amidrazones, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its antimicrobial, anti-inflammatory, neuroprotective, and antitumor properties, supported by case studies and detailed research findings.

Overview of this compound

This compound is primarily recognized for its potential therapeutic applications in various medical conditions. It exhibits a range of biological activities that make it a compound of interest in pharmacological research.

Antimicrobial Activity

This compound demonstrates significant antimicrobial properties against various bacterial strains.

  • Antibacterial Activity : Research indicates that this compound exhibits potent antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus, Bacillus subtilis, and Streptococcus mutans. The Minimum Inhibitory Concentration (MIC) values range from 0.12 to 1.95 µg/mL, indicating strong efficacy comparable to established antibiotics like ciprofloxacin and vancomycin .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.12 - 1.95
Bacillus subtilis0.12 - 1.95
Streptococcus mutans0.12 - 1.95
  • Mechanism of Action : The mechanism underlying this antibacterial activity may involve the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme for bacterial growth .

Anti-Inflammatory Activity

This compound exhibits notable anti-inflammatory properties, which are critical in managing conditions characterized by excessive inflammation.

  • Cell Proliferation Inhibition : Studies have shown that this compound can inhibit the proliferation of peripheral blood mononuclear cells (PBMC) stimulated by phytohemagglutinin (PHA) by up to 90-99% at concentrations around 50 µg/mL, demonstrating its potential as an anti-inflammatory agent .
  • Cytokine Production : It also significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated PBMC cultures .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in the context of neurodegenerative diseases.

  • Acetylcholinesterase Inhibition : this compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease pathology. This inhibition may contribute to its neuroprotective effects by enhancing cholinergic neurotransmission .
  • Oxidative Stress Reduction : In vitro studies indicate that this compound can attenuate oxidative stress-induced damage in neuronal cells, suggesting its utility in protecting against neurodegeneration .

Antitumor Activity

This compound has demonstrated promising antitumor activity across various cancer cell lines.

  • Cytostatic Effects : It has been reported to impair the growth of neuroblastoma and colon cancer cells through induction of apoptosis via intrinsic and extrinsic pathways. This is evidenced by the activation of caspases involved in programmed cell death .
  • Dose-Dependent Effects : The antitumor activity appears to be dose-dependent, with higher concentrations yielding more pronounced effects on cell viability and proliferation .

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • Case Study on Antibacterial Efficacy : In a comparative study involving various antibiotics, this compound was found to be effective against multidrug-resistant strains, showcasing its potential as a treatment alternative where conventional therapies fail .
  • Neuroprotection in Animal Models : Animal studies have indicated that this compound administration leads to significant improvements in cognitive function and reduced neuronal damage following induced oxidative stress .

Properties

IUPAC Name

8-piperazin-1-ylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c16-12-5-4-10-2-1-3-11(13(10)17-12)15-8-6-14-7-9-15/h1-5,14H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYYDFXUUJQQRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC3=C2OC(=O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70147254
Record name Batoprazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70147254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105685-11-8
Record name 8-(1-Piperazinyl)-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105685-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Batoprazine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105685118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Batoprazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70147254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BATOPRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZY3PL8Q0M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

N-(coumarin-8-yl)-piperazine was prepared by reacting 8-aminocoumarin with an excess of bis(2-chloroethyl)amine hydrochloride in the presence of potassium carbonate and then of potassium iodide, the reaction being carried out under reflux in chlorobenzene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Batoprazine
Reactant of Route 2
Reactant of Route 2
Batoprazine
Reactant of Route 3
Reactant of Route 3
Batoprazine
Reactant of Route 4
Reactant of Route 4
Batoprazine
Reactant of Route 5
Batoprazine
Reactant of Route 6
Batoprazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.